

# TG-100435: A Technical Overview of a Multi-Targeted Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction:

**TG-100435** is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor developed by TargeGen, Inc. This technical guide provides a comprehensive overview of the history, development, and preclinical data of **TG-100435**, intended for researchers, scientists, and drug development professionals. The compound has shown significant inhibitory activity against several members of the Src family kinases, implicating its potential in oncology research.

## **History and Development**

**TG-100435** was developed by TargeGen Inc., a biopharmaceutical company that focused on the discovery of small molecule kinase inhibitors for the treatment of cancer and other diseases. TargeGen was later acquired by Sanofi-aventis in 2010.[1][2][3][4][5] The primary research focus for **TG-100435** was its potential as an anti-cancer agent due to its inhibition of Src family kinases, which are known to be involved in cancer cell proliferation, survival, and metastasis.

### **Mechanism of Action**

**TG-100435** functions as an ATP-competitive inhibitor of multiple protein tyrosine kinases. Its primary targets are members of the Src family, including Src, Lyn, Yes, and Lck. It also demonstrates inhibitory activity against Abl and EphB4. By binding to the ATP-binding site of these kinases, **TG-100435** prevents the transfer of a phosphate group from ATP to their



respective protein substrates, thereby blocking downstream signaling pathways that are crucial for cell growth and survival.

## **Quantitative Data**

A summary of the key quantitative data for **TG-100435** is presented in the tables below for easy comparison.

Table 1: Kinase Inhibition Profile of **TG-100435**[6][7]

| Kinase | Inhibition Constant (Ki) (nM) |  |
|--------|-------------------------------|--|
| Src    | 13 - 64                       |  |
| Lyn    | 13 - 64                       |  |
| Abl    | 13 - 64                       |  |
| Yes    | 13 - 64                       |  |
| Lck    | 13 - 64                       |  |
| EphB4  | 13 - 64                       |  |

Table 2: Pharmacokinetic Properties of **TG-100435** in Preclinical Species[6]

| Species | Systemic Clearance<br>(mL/min/kg) | Oral Bioavailability (%) |
|---------|-----------------------------------|--------------------------|
| Mouse   | 20.1                              | 74                       |
| Rat     | 12.7                              | 23                       |
| Dog     | 14.5                              | 11                       |

# Experimental Protocols Kinase Inhibition Assay

The inhibitory activity of **TG-100435** against various kinases was likely determined using a competitive assay format. A generalized protocol is as follows:



- Reaction Setup: Kinase, a specific peptide substrate, and varying concentrations of TG-100435 were incubated in a buffer solution containing ATP and MgCl2.
- Incubation: The reaction was allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).
- Detection: The amount of phosphorylated substrate was quantified. This is often achieved using an antibody that specifically recognizes the phosphorylated form of the substrate, coupled with a detection system such as fluorescence or luminescence. The Transcreener® ADP<sup>2</sup> Assay is a common method which measures the production of ADP.[8]
- Data Analysis: The concentration of TG-100435 that inhibits 50% of the kinase activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.

#### In Vitro Metabolism Studies

The metabolic stability of **TG-100435** was assessed using liver microsomes from different species (human, rat, and dog). A typical protocol is outlined below:

- Incubation: **TG-100435** (at a concentration of 1  $\mu$ M) was incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).[9]
- Reaction Initiation: The metabolic reaction was initiated by the addition of NADPH.
- Time Points: Aliquots of the reaction mixture were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Termination: The reaction in the aliquots was stopped by adding a quenching solvent like acetonitrile.
- Analysis: The concentration of the remaining TG-100435 in each sample was determined by liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: The rate of disappearance of TG-100435 was used to calculate its in vitro half-life (t1/2) and intrinsic clearance (Clint).



The study of its metabolism revealed that **TG-100435** is metabolized by CYP3A4 and Flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3.[10][11]

#### **Pharmacokinetic Studies in Animals**

Pharmacokinetic studies were conducted in mice, rats, and dogs to determine the absorption, distribution, metabolism, and excretion (ADME) properties of **TG-100435**.[6] A general protocol for such studies involves:

- Dosing: A known dose of TG-100435 was administered to the animals either intravenously (IV) or orally (PO).
- Blood Sampling: Blood samples were collected at predetermined time points after dosing.
- Plasma Preparation: Plasma was separated from the blood samples by centrifugation.
- Bioanalysis: The concentration of TG-100435 in the plasma samples was quantified using a validated analytical method, typically LC-MS/MS.
- Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using non-compartmental or compartmental analysis.

### **Preclinical Antitumor Activity**

**TG-100435** demonstrated activity in human tumor cell lines and in animal models of tumor growth.[12] As a Src family kinase inhibitor, its mechanism suggests potential efficacy in cancers where these kinases are overexpressed or hyperactivated. Src kinases are involved in signaling pathways that regulate cell proliferation, survival, angiogenesis, and invasion, all of which are hallmarks of cancer.[13]

# **Signaling Pathway**

As an inhibitor of Src family kinases, **TG-100435** is expected to modulate downstream signaling pathways. A simplified representation of the Src signaling pathway and the point of inhibition by **TG-100435** is depicted below.





Click to download full resolution via product page

Caption: Simplified Src signaling pathway and the inhibitory action of TG-100435.

### **Metabolism and Metabolites**

In vitro and in vivo studies have identified four oxidation metabolites of **TG-100435**.[6] The major metabolite is the N-oxide, TG100855 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[6][7] [10]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine), which is formed by flavin-containing monooxygenases (FMOs).[6][11] TG100855 is reported to be 2 to 9 times more potent as a kinase inhibitor than the parent compound, **TG-100435**.[6] This suggests that the in vivo efficacy of **TG-100435** may be partly due to its conversion to this more active metabolite.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sanofi-aventis to acquire TargeGen [manufacturingchemist.com]
- 2. Sanofi-aventis to Acquire TargeGen, Inc. [prnewswire.com]
- 3. sanofi-aventis continues R&D spending spree | Drug Discovery News [drugdiscoverynews.com]
- 4. contractpharma.com [contractpharma.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. mercell.com [mercell.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclic conversion of the novel Src kinase inhibitor [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its Noxide metabolite by flavin-containing monoxygenases and cytochrome P450 reductase PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 PMC [pmc.ncbi.nlm.nih.gov]







• To cite this document: BenchChem. [TG-100435: A Technical Overview of a Multi-Targeted Tyrosine Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10853445#the-history-and-development-of-tg-100435-as-a-research-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com